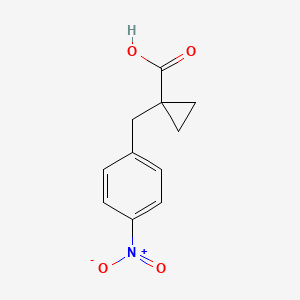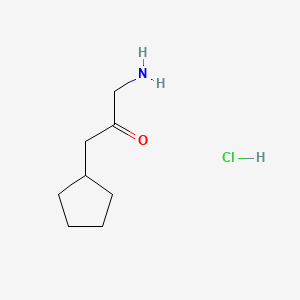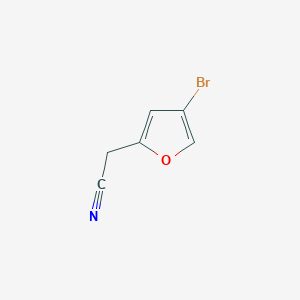
1-(4-Nitrobenzyl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Nitrobenzyl)cyclopropane-1-carboxylic acid is a disubstituted cyclic α-amino acid. It features a cyclopropane ring fused to the Cα atom of the amino acid. As a white solid, it occurs naturally and has several interesting properties .
Preparation Methods
Synthetic Routes:: 1-(4-Nitrobenzyl)cyclopropane-1-carboxylic acid can be synthesized through various routes. One common method involves the reaction of 4-nitrobenzyl bromide with cyclopropanecarboxylic acid. The bromine atom in 4-nitrobenzyl bromide is replaced by the cyclopropane ring, yielding the desired compound.
Reaction Conditions:: The reaction typically takes place under reflux conditions in an appropriate solvent (such as dichloromethane or chloroform). The use of a base (e.g., sodium hydroxide) facilitates the deprotonation of the carboxylic acid group.
Industrial Production:: While industrial-scale production methods may vary, the synthetic route described above can be adapted for large-scale production. Optimization of reaction conditions, purification steps, and yield enhancement are crucial for efficient manufacturing.
Chemical Reactions Analysis
1-(4-Nitrobenzyl)cyclopropane-1-carboxylic acid undergoes several reactions:
Oxidation: It can be oxidized to form various derivatives.
Reduction: Reduction of the nitro group yields the corresponding amino compound.
Substitution: Benzylic positions are susceptible to nucleophilic substitution reactions.
Nucleophilic Substitution: NBS (N-bromosuccinimide) is often used for benzylic bromination.
Reduction: Hydrogenation or metal hydrides (e.g., LiAlH₄) can reduce the nitro group.
Oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄) can be employed.
Scientific Research Applications
1-(4-Nitrobenzyl)cyclopropane-1-carboxylic acid finds applications in:
Chemistry: As a building block for more complex molecules.
Biology: Studying enzyme mechanisms and protein-ligand interactions.
Medicine: Investigating potential drug candidates.
Industry: Synthesis of specialty chemicals.
Mechanism of Action
The exact mechanism by which this compound exerts its effects depends on its specific application. It may act as a substrate, inhibitor, or modulator of biological processes. Further research is needed to elucidate its precise molecular targets and pathways.
Comparison with Similar Compounds
While 1-(4-Nitrobenzyl)cyclopropane-1-carboxylic acid is unique due to its cyclopropane ring, other related compounds include:
- Cyclopropanecarboxylic acid (without the benzyl group).
- Other benzylic-substituted amino acids.
Properties
Molecular Formula |
C11H11NO4 |
|---|---|
Molecular Weight |
221.21 g/mol |
IUPAC Name |
1-[(4-nitrophenyl)methyl]cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H11NO4/c13-10(14)11(5-6-11)7-8-1-3-9(4-2-8)12(15)16/h1-4H,5-7H2,(H,13,14) |
InChI Key |
ASKCRGDUNXESAG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(CC2=CC=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3R)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(4-iodophenyl)propanoic acid](/img/structure/B13541569.png)

![2-[(6-Bromopyridin-2-yl)sulfinyl]acetic acid](/img/structure/B13541581.png)

![3-[4-Chloro-2-(trifluoromethyl)phenyl]-2-hydroxypropanoic acid](/img/structure/B13541587.png)





![5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole](/img/structure/B13541624.png)



